molecular formula C8H4ClIN2 B2681804 2-Chloro-7-iodoquinazoline CAS No. 2089316-22-1

2-Chloro-7-iodoquinazoline

Cat. No. B2681804
CAS RN: 2089316-22-1
M. Wt: 290.49
InChI Key: OACROEMKWMRRHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-Chloro-7-iodoquinazoline” is a chemical compound with the molecular formula C8H4ClIN2 . It belongs to the class of quinazolines, which are heterocyclic compounds that have a wide range of biological properties .


Molecular Structure Analysis

The molecular structure of “2-Chloro-7-iodoquinazoline” consists of a quinazoline core, which is a bicyclic compound containing a benzene ring fused to a pyrazine ring . The compound has a chlorine atom substituted at the 2nd position and an iodine atom at the 7th position .

Scientific Research Applications

Antimicrobial and Anticancer Applications

  • Antimicrobial Activity : Compounds related to 2-Chloro-7-iodoquinazoline, such as chloroquinolines, have shown marked activity against certain strains of Gram-negative and Gram-positive bacteria, as well as pathogenic fungi. This suggests their potential as antimicrobial agents in treating infections (Mosaad et al., 2004).
  • Cancer Therapy : Chloroquine (CQ), a well-known compound related to quinazolines, has been repurposed for cancer therapy. Its ability to inhibit lysosomal acidification and autophagy has been leveraged to enhance the efficacy of tumor cell killing when used in combination with chemotherapeutic drugs and radiation (Maycotte et al., 2012).

Antiviral Effects

  • HIV and SARS : Chloroquine has demonstrated direct antiviral effects, inhibiting the replication of several viruses including HIV, flaviviruses, retroviruses, and coronaviruses. Its immunomodulatory effects are also notable, potentially offering therapeutic benefits in the management of viral diseases like AIDS and severe acute respiratory syndrome (SARS) (Savarino et al., 2003).

Chemical Synthesis and Characterization

  • Synthesis of Derivatives : Research has focused on the synthesis of quinazoline derivatives, exploring their chemical properties and potential applications. For instance, the synthesis and characterization of novel chloroquinoline-based chalcone derivatives have been studied for their photophysical properties, offering insights into their application in material science (Singh et al., 2015).

Repurposing for Other Therapeutic Uses

  • Repurposing Efforts : Chloroquine and its derivatives have been subject to repurposing efforts beyond their antimalarial and antimicrobial applications. For example, their potential in combating novel viral outbreaks, such as COVID-19, through mechanisms that may involve inhibition of viral entry or replication, has been highlighted (Touret & de Lamballerie, 2020).

Future Directions

Quinazoline derivatives, including “2-Chloro-7-iodoquinazoline”, continue to be a subject of interest in medicinal chemistry due to their wide range of biological activities . Future research may focus on exploring the potential therapeutic applications of these compounds, as well as developing more efficient and environmentally friendly methods for their synthesis.

properties

IUPAC Name

2-chloro-7-iodoquinazoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClIN2/c9-8-11-4-5-1-2-6(10)3-7(5)12-8/h1-4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OACROEMKWMRRHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CN=C(N=C2C=C1I)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClIN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.49 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-7-iodoquinazoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.